![molecular formula C21H22N6O3 B609778 Osi-027 CAS No. 936890-98-1](/img/structure/B609778.png)
Osi-027
Vue d'ensemble
Description
OSI-027 is a potent and selective inhibitor of mTORC1 and mTORC2 with IC50 values of 22nM and 65nM, respectively . It is developed as a potent anticancer agent through inhibiting mTORC1 and mTORC2 . It shows more than 100-fold selectivity against mTOR over other PI3K-related kinases in biochemical assays .
Molecular Structure Analysis
The molecular formula of OSI-027 is C21H22N6O3 . The molecular weight is 406.44 g/mol . The InChI is 1S/C21H22N6O3/c1-30-15-4-2-3-13-9-14 (25-16 (13)15)17-18-19 (22)23-10-24-27 (18)20 (26-17)11-5-7-12 (8-6-11)21 (28)29/h2-4,9-12,25H,5-8H2,1H3, (H,28,29) (H2,22,23,24) .Chemical Reactions Analysis
While specific chemical reactions involving OSI-027 are not detailed in the available literature, it’s known that OSI-027 can inhibit both mTORC1 and mTORC2 pathways by directly hijacking the ATP-binding site of mTOR proteins .Physical And Chemical Properties Analysis
OSI-027 is a crystalline solid . It is insoluble in water and ethanol but soluble in DMSO to a concentration of 32.5 mg/mL .Applications De Recherche Scientifique
Antipancreatic Cancer Activity : OSI-027 has demonstrated inhibitory effects on the survival and growth of human pancreatic cancer cells. It induces caspase-dependent apoptotic death in these cells and shows enhanced efficacy when used in combination with gemcitabine, a chemotherapy drug, both in vitro and in vivo (Chen, Xu, Zhang, Xu, Wang, Tang, & Tang, 2015).
Effectiveness Against Pancreatic Ductal Adenocarcinoma : OSI-027 inhibits the proliferation of pancreatic ductal adenocarcinoma (PDAC) cell lines and downregulates multiple signaling pathways involved in cancer cell survival. Its combination with gemcitabine leads to a synergistic effect, providing a basis for potential new clinical therapies for PDAC (Zhi, Chen, Xue, Liang, Chen, Zhou, Wen, Hu, Shen, Bai, & Liang, 2015).
Inhibitory Mechanisms in mTOR Signaling : A computational study of OSI-027 provided insights into its binding mode and molecular interactions with mTOR. This research proposes an OSI-027 analog as a potentially better inhibitor, offering directions for further drug development (Rehan, 2017).
Distinct Properties from Rapamycin : OSI-027 is characterized as a selective and potent dual inhibitor of mTORC1 and mTORC2, differentiating it from rapamycin. This property makes it a promising anticancer agent, as shown in various human xenograft models, and it has entered phase I clinical trials (Bhagwat, Gokhale, Crew, Cooke, Yao, Mantis, Kahler, Workman, Bittner, Dudkin, Epstein, Gibson, Wild, Arnold, Houghton, & Pachter, 2011).
Application in Gastric Cancer : OSI-027 combined with oxaliplatin shows potential in treating gastric cancer by suppressing P-gp induction, a factor in chemotherapy resistance. This combination therapy suggests a new avenue for gastric cancer treatment (Xu, Zhu, Wang, Miao, Du, Zheng, Wang, Li, Xu, Xia, & Guan, 2020).
Regulation of Migration in Cholangiocarcinoma Cells : OSI-027, by targeting mTORC1/2, reduces the migration of cholangiocarcinoma cells, offering insights into its potential use in limiting the metastatic capacity of these cancer cells (Joechle, Jumaa, Thriene, Hellerbrand, Kulemann, Fichtner-Feigl, Lang, & Guenzle, 2022).
Safety And Hazards
Orientations Futures
OSI-027 has shown robust antitumor activity in several different human xenograft models representing various histologies . It has also been found to reduce the migratory and metastatic capacity of cholangiocarcinoma cells in vitro . These findings suggest that dual inhibitors like OSI-027 could help block refractory or recurrent cancers and perhaps other neoplasms .
Propriétés
IUPAC Name |
4-[4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3/c1-30-15-4-2-3-13-9-14(25-16(13)15)17-18-19(22)23-10-24-27(18)20(26-17)11-5-7-12(8-6-11)21(28)29/h2-4,9-12,25H,5-8H2,1H3,(H,28,29)(H2,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JROFGZPOBKIAEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=C2)C3=C4C(=NC=NN4C(=N3)C5CCC(CC5)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025951 | |
Record name | trans-4-[4-Amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901025951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Osi-027 | |
CAS RN |
936890-98-1 | |
Record name | OSI-027 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936890981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OSI-027 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12387 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | trans-4-[4-Amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901025951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OSI-027 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25MKH1SZ0M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.